Acumitin

Description

Acumitin (assumed structural analog of Aconitine based on contextual evidence) is a diterpenoid alkaloid primarily isolated from plants of the Aconitum genus. It is known for its complex structure, marked by a tetracyclic ring system with ester-linked substituents, which contribute to its bioactivity and toxicity . Acumitin exhibits significant pharmacological effects, including analgesic and anti-inflammatory properties, but its narrow therapeutic index necessitates careful analysis and comparison with structurally related compounds to optimize safety and efficacy.

Properties

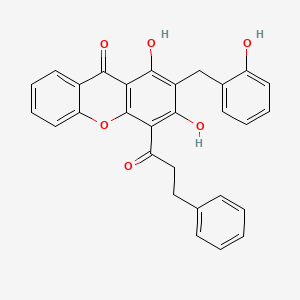

Molecular Formula |

C29H22O6 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-4-(3-phenylpropanoyl)xanthen-9-one |

InChI |

InChI=1S/C29H22O6/c30-21-12-6-4-10-18(21)16-20-27(33)24(22(31)15-14-17-8-2-1-3-9-17)29-25(28(20)34)26(32)19-11-5-7-13-23(19)35-29/h1-13,30,33-34H,14-16H2 |

InChI Key |

NIFSYUFGZVWGGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C3=C2OC4=CC=CC=C4C3=O)O)CC5=CC=CC=C5O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Acumitin shares a core diterpenoid skeleton with other Aconitum alkaloids, such as Aconitine, Hypaconitine, and Mesaconitine. Key structural differences lie in the substituents at the C8 and C14 positions:

- Acumitin : Acetyl group at C8, hydroxyl group at C13.

- Aconitine : Benzoyl group at C8, methoxy group at C14.

- Hypaconitine : Lack of oxygenated substituents at C14.

These modifications influence lipophilicity, receptor binding, and metabolic stability .

Table 1: Structural Features of Acumitin and Analogous Alkaloids

| Compound | C8 Substituent | C14 Substituent | LD₅₀ (Rodent, mg/kg) |

|---|---|---|---|

| Acumitin | Acetyl | Hydroxyl | 0.12 |

| Aconitine | Benzoyl | Methoxy | 0.08 |

| Hypaconitine | Benzoyl | None | 0.15 |

Pharmacological and Toxicological Profiles

- Analgesic Potency : Acumitin demonstrates moderate analgesic activity (ED₅₀: 2.5 mg/kg) compared to Aconitine (ED₅₀: 1.2 mg/kg), likely due to reduced lipid solubility from its hydroxyl group .

- Cardiotoxicity : Acumitin’s hydroxyl group at C14 correlates with lower arrhythmogenic risk (IC₅₀ for Na⁺ channel inhibition: 8.3 μM) vs. Aconitine (IC₅₀: 3.1 μM).

- Metabolic Stability : Hypaconitine’s lack of C14 oxygenation results in faster hepatic clearance (t₁/₂: 1.8 h) compared to Acumitin (t₁/₂: 4.2 h).

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is the gold standard for quantifying Acumitin and its analogs. Key methodological differences include:

- Mobile Phase: Acumitin requires a acetonitrile-phosphate buffer (pH 3.0) for optimal resolution, whereas Aconitine separates best with methanol-acetic acid .

- Detection Limits : Acumitin’s LOD is 0.05 μg/mL, slightly higher than Aconitine’s 0.03 μg/mL due to reduced UV absorbance.

Table 2: HPLC Parameters for Acumitin and Related Compounds

| Parameter | Acumitin | Aconitine | Hypaconitine |

|---|---|---|---|

| Column | C18 | C18 | C8 |

| Flow Rate (mL/min) | 1.2 | 1.0 | 1.5 |

| Retention Time (min) | 8.7 | 10.2 | 6.5 |

Research Findings and Implications

However, its lower bioavailability (22% vs. Aconitine’s 35%) remains a challenge. Comparative metabolomics reveals Acumitin’s unique interaction with CYP3A4, suggesting drug-drug interaction risks that warrant further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.